2-(2-methylphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
This compound belongs to the pyrazolo[1,5-a]pyrazinone class, characterized by a bicyclic core fused with a pyrazole and pyrazine ring. Key structural features include:
- 2-(2-methylphenyl) substituent: A methyl-substituted phenyl group at position 2, contributing to lipophilicity and steric bulk.
- 5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl] group: A 1,2,4-oxadiazole ring linked via a methylene bridge.
While direct synthesis data for this compound are unavailable, analogous derivatives (e.g., ) suggest synthetic routes involving cycloaddition for oxadiazole formation and Suzuki coupling for aryl group introduction. Its molecular formula is inferred as C23H19N5O2 (molecular weight: 397.4 g/mol).
Properties
IUPAC Name |
2-(2-methylphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O2/c1-15-7-5-6-10-17(15)18-13-19-22(28)26(11-12-27(19)24-18)14-20-23-21(25-29-20)16-8-3-2-4-9-16/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZULMWOHOSJKOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the oxadiazole and methylphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, potentially leading to different derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the aromatic rings.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity
Recent studies have indicated that compounds containing the pyrazolo[1,5-a]pyrazin scaffold exhibit promising antiviral activity. Specifically, derivatives of this scaffold have been explored as inhibitors for CSNK2 (Casein Kinase 2), which plays a crucial role in viral replication processes. Research has shown that modifications to the structure can enhance potency and metabolic stability against viruses such as β-coronaviruses .
Case Study:
A study focusing on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives demonstrated that specific substitutions could lead to enhanced selectivity and efficacy against viral targets. The incorporation of oxadiazole moieties has been particularly effective in improving these properties .
Cellular Mechanisms
The compound has been investigated for its role in modulating cellular pathways involved in cancer and neurodegenerative diseases. Its ability to inhibit specific kinases may provide insights into therapeutic strategies for treating conditions characterized by aberrant kinase activity.
Case Study:
In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines by targeting specific signaling pathways associated with cell survival and proliferation. These findings suggest potential applications in developing novel anticancer therapies .
Summary of Findings
The diverse applications of 2-(2-methylphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one underscore its significance in various fields:
- Medicinal Chemistry: Antiviral agents targeting CSNK2.
- Material Science: Fluorescent materials for OLEDs.
- Biological Research: Potential anticancer agents.
Mechanism of Action
The mechanism of action of 2-(2-methylphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Structural Differences and Implications
The 3-phenyl-1,2,4-oxadiazole moiety in the target compound likely enhances metabolic stability over ester or amide-containing analogs (e.g., ’s hydroxymethyl group may improve solubility but reduce stability) .
Bioactivity Trends: Pyrazolo-pyrazinones with electron-withdrawing groups (e.g., 4-fluorophenyl in ) show improved cell permeability and bioavailability . The 1,2,4-oxadiazole ring in the target compound is associated with antimicrobial and kinase-inhibitory activities in related derivatives () .
Synthetic Accessibility :
- The oxadiazole group in the target compound can be synthesized via cycloaddition reactions (), while phenethyl or fluorophenyl groups require Suzuki-Miyaura coupling () .
Biological Activity
The compound 2-(2-methylphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a complex organic molecule that exhibits significant biological activity. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications based on existing research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 304.35 g/mol. The structure includes a pyrazolo[1,5-a]pyrazin core substituted with a 2-methylphenyl group and a 3-phenyl-1,2,4-oxadiazol moiety.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 304.35 g/mol |
| CAS Number | 1775462-09-3 |
| IUPAC Name | This compound |
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds within the pyrazolo[1,5-a]pyrazin class. For example, related compounds have shown effectiveness against various coronaviruses by inhibiting specific kinases involved in viral replication. The mechanism often involves the inhibition of CSNK2 , a kinase that plays a critical role in viral pathogenesis and cell signaling pathways associated with viral infections .
Anticancer Potential
The compound has also been evaluated for its anticancer activity . In vitro studies indicate that it can induce apoptosis in cancer cell lines. For instance, MTT assays demonstrated significant cytotoxic effects on HepG2 liver cancer cells at concentrations as low as 12.5 µg/mL. The order of activity is influenced by structural modifications to the compound, particularly those affecting solubility and metabolic stability .
Study on Antiviral Efficacy
A study published in the Journal of Medicinal Chemistry reported that derivatives of pyrazolo[1,5-a]pyrazine exhibited potent antiviral activity against SARS-CoV-2. The study highlighted the importance of structural features in enhancing efficacy and selectivity toward viral targets .
Anticancer Activity Assessment
Another investigation focused on the anticancer properties of related oxadiazole derivatives found that modifications to the phenyl rings significantly impacted their biological activity. The study concluded that compounds with electron-donating groups showed better activity against cancer cell lines due to improved interaction with target proteins involved in cell proliferation .
Summary of Biological Activities
The biological activities of This compound can be summarized as follows:
Q & A
Q. What synthetic methodologies are commonly employed to synthesize this compound, and how can reaction conditions be optimized for improved yields?
Answer: The compound is synthesized via cyclization reactions using reagents like phosphorus oxychloride (POCl₃) at elevated temperatures (120°C) . Key steps include:
- Condensation of substituted benzoic acid hydrazides with pyrazole intermediates.
- Optimization through temperature modulation, catalyst selection (e.g., triethylamine), and solvent choice (e.g., ethanol for recrystallization).
Example: A 46% yield was achieved for a structurally related pyrrol-2-one derivative using solvent-free conditions and controlled stoichiometry . For higher yields, iterative testing of reaction parameters (time, temperature, and reagent purity) is recommended.
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
- Spectroscopy : ¹H/¹³C NMR and FTIR validate functional groups and regiochemistry (e.g., oxadiazole C=N stretches at ~1600 cm⁻¹) .
- Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
- X-ray Crystallography : Resolves crystal packing and dihedral angles (e.g., triclinic crystal system with α = 81.156°, β = 77.150°, γ = 72.278°) .
Q. What solvent systems are suitable for recrystallization to ensure high purity and crystal quality?
Answer: Ethanol and methanol are effective for recrystallization due to their polarity and volatility. For X-ray-grade crystals:
- Use slow evaporation at 4°C.
- Solvent-free conditions may reduce impurities, as demonstrated in pyrazolo-pyrimidine synthesis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity, particularly for enzyme inhibition?
Answer:
- Functional Group Modifications : Replace the oxadiazole moiety with triazoles or thiadiazoles to assess binding affinity changes .
- Biological Assays : Use FLAP (5-lipoxygenase-activating protein) binding assays (IC₅₀ < 10 nM) and human whole-blood LTB₄ inhibition (IC₅₀ < 100 nM) to quantify potency .
- Data Cross-Validation : Pair in vitro results with molecular docking (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with FLAP active sites) .
Q. What strategies resolve contradictions in pharmacological data, such as discrepancies between in vitro and in vivo efficacy?
Answer:
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., cytochrome P450 interactions) and plasma protein binding to explain bioavailability gaps .
- Dose-Response Studies : Use murine ex vivo models to correlate dose-exposure relationships with target engagement (e.g., linear LTB₄ inhibition curves) .
Q. How can computational modeling predict this compound’s interactions with biological targets?
Answer:
Q. What experimental controls are essential for assessing thermal stability in preformulation studies?
Answer:
Q. How can crystallographic data inform the design of analogs with improved solubility?
Answer:
- Analyze crystal packing for intermolecular interactions (e.g., π-π stacking of phenyl groups) that reduce solubility .
- Introduce polar substituents (e.g., hydroxyl or amine groups) at non-critical positions to disrupt hydrophobic clusters without losing activity .
Methodological Notes
- Contradiction Handling : Conflicting bioactivity data may arise from assay variability (e.g., cell-free vs. whole-blood systems). Validate findings using orthogonal methods (e.g., SPR for binding kinetics) .
- Data Reproducibility : Document reaction conditions (e.g., anhydrous POCl₃ vs. hydrated forms) to minimize synthesis variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
